N-Desmethyl Sumatriptan Hemisuccinate

Description

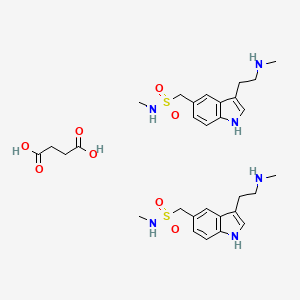

N-Desmethyl Sumatriptan Hemisuccinate (NDSH) is a demethylated metabolite and impurity of Sumatriptan, a selective serotonin 5-HT1B/1D receptor agonist used for acute migraine treatment . Structurally, NDSH is formed by the removal of a methyl group from the parent compound’s aminoethyl side chain, followed by esterification with succinic acid. Its molecular formula is 2(C₁₃H₁₉N₃O₂S)·C₄H₆O₄, with a molecular weight of 680.84 g/mol . NDSH is classified as a reference impurity material (>95% purity by HPLC) and is critical in pharmaceutical quality control to ensure Sumatriptan’s safety and efficacy .

Properties

Molecular Formula |

C30H44N6O8S2 |

|---|---|

Molecular Weight |

680.8 g/mol |

IUPAC Name |

butanedioic acid;N-methyl-1-[3-[2-(methylamino)ethyl]-1H-indol-5-yl]methanesulfonamide |

InChI |

InChI=1S/2C13H19N3O2S.C4H6O4/c2*1-14-6-5-11-8-16-13-4-3-10(7-12(11)13)9-19(17,18)15-2;5-3(6)1-2-4(7)8/h2*3-4,7-8,14-16H,5-6,9H2,1-2H3;1-2H2,(H,5,6)(H,7,8) |

InChI Key |

PCRJPVSTRBCYHG-UHFFFAOYSA-N |

Canonical SMILES |

CNCCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NC.CNCCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NC.C(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Sumatriptan Hemisuccinate typically involves the demethylation of Sumatriptan. This process can be achieved using various reagents such as hydroxylamine or other demethylating agents under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale chemical reactions, purification processes, and quality control measures to ensure the compound's purity and efficacy.

Chemical Reactions Analysis

Types of Reactions: N-Desmethyl Sumatriptan Hemisuccinate can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives of the original compound with altered functional groups.

Scientific Research Applications

Chemistry: It serves as a reference compound in synthetic chemistry research.

Biology: Its interactions with biological systems are studied to understand its pharmacological effects.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of migraine treatment.

Industry: It is used in the pharmaceutical industry as an impurity marker and in quality control processes.

Mechanism of Action

N-Desmethyl Sumatriptan Hemisuccinate is structurally similar to Sumatriptan and other triptans, such as Rizatriptan and Zolmitriptan. its unique demethylated structure may confer different pharmacokinetic and pharmacodynamic properties. These differences can be explored further in comparative studies to understand its potential advantages or limitations.

Comparison with Similar Compounds

Key Structural and Pharmacological Differences

The table below compares NDSH with Sumatriptan, its active derivatives, and related impurities:

Metabolic and Analytical Insights

- Metabolism: Sumatriptan undergoes hepatic metabolism primarily via monoamine oxidase-A (MAO-A) and cytochrome P450 (CYP) enzymes, producing NDSH and other metabolites . Unlike the parent drug, NDSH lacks vasoactive properties due to the absence of the critical methyl group required for receptor binding .

- Analytical Differentiation :

- HPLC/MS : and highlight validated HPLC/MS methods to distinguish NDSH from Sumatriptan and other impurities. Gradient elution and positive-ion SIM modes achieve baseline separation, crucial for impurity profiling .

- Stability : NDSH is stable at 20°C but degrades under acidic or oxidative conditions, necessitating inert storage .

Pharmacopeial Standards and Regulatory Significance

- USP/EP Guidelines: NDSH is listed among Sumatriptan-related impurities in pharmacopeial monographs (e.g., USP Sumatriptan Succinate Related Compound B Hemisuccinate) . Regulatory limits for impurities like NDSH are typically ≤0.1% to ensure patient safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.